1-(1,4-Diazepan-1-YL)octan-1-one
Overview
Description
1-(1,4-Diazepan-1-YL)octan-1-one is a chemical compound belonging to the class of diazepanes. It is characterized by the presence of a seven-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,4-Diazepan-1-YL)octan-1-one can be synthesized through several methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This method provides high enantioselectivity and efficiency . Another method involves the intermolecular amphoteric diamination of allenes to access racemic 1,4-diazepanes in one step .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. Enzymatic methods, such as those using imine reductases, are preferred for their ability to produce optically pure compounds without the need for heavy metal catalysts or halogenated solvents .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(1,4-Diazepan-1-YL)octan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-YL)octan-1-one involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-(1,4-Diazepan-1-YL)octan-1-one can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler structure with similar properties but lacking the octanone moiety.
1,4-Diazepan-1-yl)benzo[d]oxazole: A more complex structure with additional functional groups, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to other diazepanes .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)octan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-3-4-5-6-8-13(16)15-11-7-9-14-10-12-15/h14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWKCSUTRFBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655441 | |
Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-17-1 | |
Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-1-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61903-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,4-Diazepan-1-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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